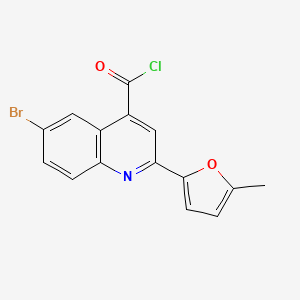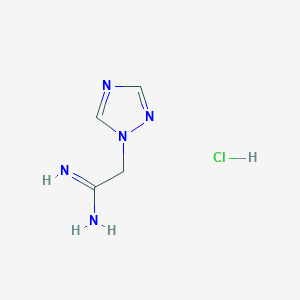
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid” belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a six-membered ring with alternating double and single bonds .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes an aromatic ring (benzene ring) attached to a longer carbon chain. The bromo and methyl groups are substituents on the benzene ring .Physical And Chemical Properties Analysis
Based on similar compounds, we can expect that “8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid” would be a solid at room temperature. It would likely have a relatively high melting point due to the presence of the aromatic ring.Aplicaciones Científicas De Investigación
Bromophenol Derivatives from Red Alga
A study on bromophenol derivatives from the red alga Rhodomela confervoides identified compounds similar to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. These compounds were explored for their potential applications against human cancer cell lines and microorganisms, though they were found inactive in this context (Zhao et al., 2004).
Novel Radiotracer for Liver Fatty Acid Metabolism
8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, a compound structurally related to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, was synthesized for evaluating medium-chain fatty acid metabolism in the liver. This radiotracer was shown to be stable and useful in studying beta-oxidation in the liver (Lee et al., 2004).
Halohydrocarbon Synthesis by Bromoperoxidase
In the context of halohydrocarbon synthesis, bromoperoxidase enzymes from marine algae were studied for their ability to incorporate bromine into organic substrates, including compounds like 3-oxooctanoic acid. This study is relevant to understanding the role of similar structures in marine ecosystems (Theiler et al., 1978).
Synthesis of Whisky Lactone
A study on the synthesis of whisky lactone from 3-methyl-4-oxooctanoic acid, a compound structurally related to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, provides insights into the processes of flavor compound synthesis, which may have relevance in food chemistry and aroma studies (Junsong, 2012).
G Protein-Coupled Receptor GPR35 Study
The synthesis and study of 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a powerful tool for studying the orphan G protein-coupled receptor GPR35, is relevant for understanding the pharmacological interactions and potential therapeutic applications of structurally related compounds (Thimm et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for a compound like “8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .
Propiedades
IUPAC Name |
8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-11-8-9-12(10-13(11)16)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOREFLKCAEEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645382 |
Source


|
| Record name | 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-25-4 |
Source


|
| Record name | 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)
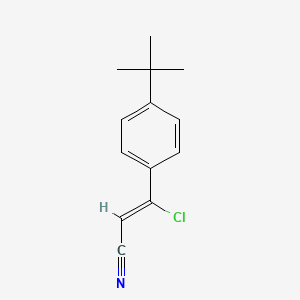

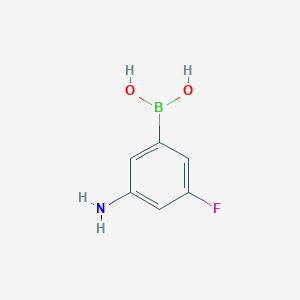
![6-Bromobenzo[d]thiazole-2-sulfonic acid](/img/structure/B1372804.png)
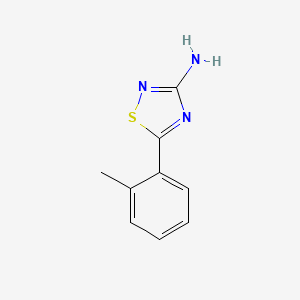
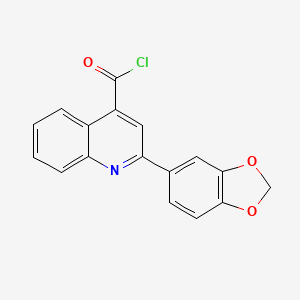


![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1372819.png)
